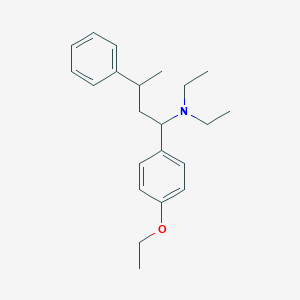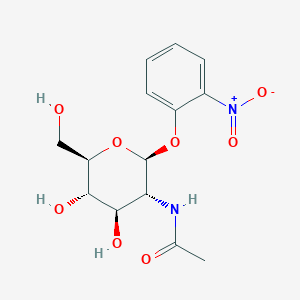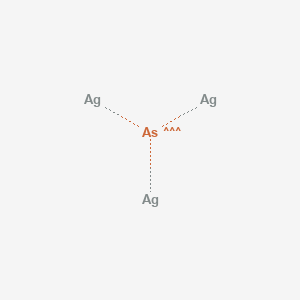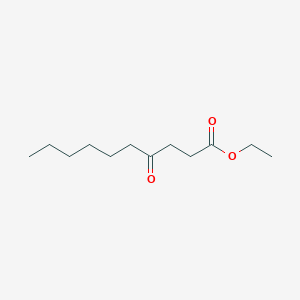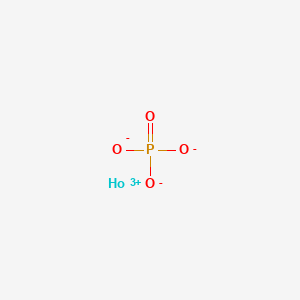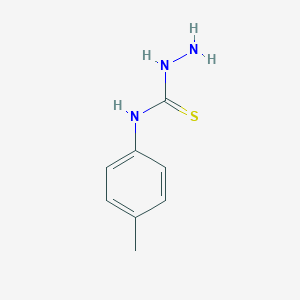
Vanadium selenide (VSe2)
Overview
Description
Vanadium selenide, also known as vanadium diselenide, is a member of the transition metal dichalcogenides family. This compound is characterized by its layered structure, which imparts unique electronic, magnetic, and mechanical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanadium selenide can be synthesized using several methods, including molecular beam epitaxy and chemical vapor deposition. In molecular beam epitaxy, vanadium and selenium are deposited onto a substrate, such as gold, under controlled conditions. The formation of vanadium selenide is achieved by adjusting the relative ratio of vanadium to selenium and applying post-annealing treatments .
Industrial Production Methods: Industrial production of vanadium selenide typically involves solid-state reactions. Vanadium and selenium powders are mixed and heated at high temperatures to form the desired compound. Additional heat treatments may be applied to enhance the purity and crystallinity of the product .
Chemical Reactions Analysis
Types of Reactions: Vanadium selenide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Vanadium selenide can be oxidized using oxygen or other oxidizing agents under controlled conditions.
Reduction: Reduction reactions often involve hydrogen or other reducing agents.
Substitution: Substitution reactions may involve the replacement of selenium atoms with other chalcogens or halogens.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of vanadium selenide can lead to the formation of vanadium oxides, while substitution reactions can yield various vanadium chalcogenides or halides .
Scientific Research Applications
Vanadium selenide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Research is ongoing to explore its potential in biological applications, such as biosensors.
Medicine: Vanadium selenide is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which vanadium selenide exerts its effects is primarily related to its electronic structure. The compound’s layered structure allows for efficient electron transport, making it an excellent conductor. In catalysis, vanadium selenide facilitates various chemical reactions by providing active sites for reactants. The molecular targets and pathways involved depend on the specific application, such as energy storage or catalysis .
Comparison with Similar Compounds
Vanadium selenide is unique among transition metal dichalcogenides due to its combination of electronic, magnetic, and mechanical properties. Similar compounds include:
Molybdenum disulfide (MoS2): Known for its excellent lubricating properties and use in electronics.
Tungsten disulfide (WS2): Used in high-temperature lubricants and as a catalyst.
Titanium disulfide (TiS2): Known for its use in battery materials.
Vanadium selenide stands out due to its higher conductivity and potential for use in a broader range of applications, including catalysis and energy storage .
Properties
IUPAC Name |
bis(selanylidene)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Se.V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQOLGZNMNEYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[V](=[Se])=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Se2V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065300 | |
| Record name | Vanadium selenide (VSe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12299-51-3 | |
| Record name | Vanadium selenide (VSe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12299-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium selenide (VSe2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012299513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium selenide (VSe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium selenide (VSe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium diselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



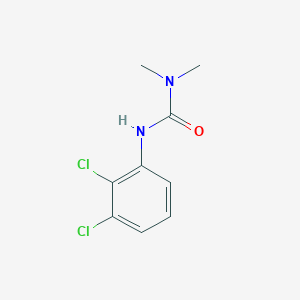

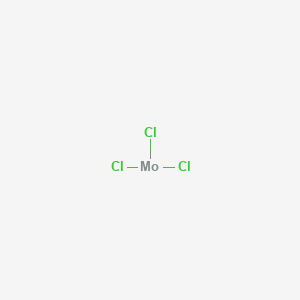

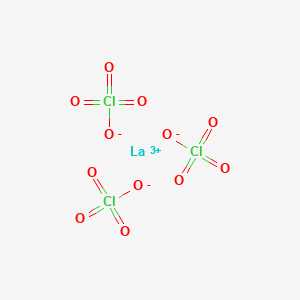

![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)
